molecular formula C22H23NO4 B4057646 N-(4-butylphenyl)-6-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide

N-(4-butylphenyl)-6-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide

Cat. No. B4057646
M. Wt: 365.4 g/mol
InChI Key: STMJUTQUGHJLMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-6-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide, also known as BMK-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Crystallographic Studies

  • Crystal Structure Analysis : Compounds like 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives have been analyzed for their crystal structures. These studies provide insights into the molecular conformations and interactions within these compounds, which are crucial for understanding their chemical properties and potential applications (Reis et al., 2013).

Synthetic Methodologies

  • One-Pot Synthesis Techniques : Research has been conducted on the one-pot synthesis of indolyl-4H-chromene-3-carboxamides, which are important for their potential antioxidant and antibacterial properties. Such synthetic methods enhance the efficiency of producing these compounds (Subbareddy & Sumathi, 2017).

Pharmacological Applications

  • Antitumor and Antibacterial Agents : Studies on derivatives like 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid reveal their potential use in antitumor antibiotic studies, contributing to the understanding of their pharmacological properties (Li et al., 2013).

Receptor Studies

  • GPR35 Agonist : Compounds such as 6-Bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid have been used in studying the G protein-coupled receptor GPR35, which is crucial for developing new therapeutic agents (Thimm et al., 2013).

Chemosensor Development

  • Chemosensor for Ions : Research on the development of chemosensors based on coumarin fluorophores for detecting ions like Cu2+ and H2PO4− demonstrates the potential application of these compounds in analytical chemistry (Meng et al., 2018).

Antibacterial and Antifungal Applications

  • Antimicrobial Activity : Compounds synthesized from 4H-chromene-3-carboxamides have shown significant antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Raval et al., 2012).

properties

IUPAC Name

N-(4-butylphenyl)-6-methoxy-N-methyl-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-4-5-6-15-7-9-17(10-8-15)23(2)21(24)19-14-16-13-18(26-3)11-12-20(16)27-22(19)25/h7-14H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMJUTQUGHJLMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N(C)C(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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